N1,3-Dimethylbenzene-1,2-diamine

Catalog No.
S892216
CAS No.
73902-64-4
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,3-Dimethylbenzene-1,2-diamine

CAS Number

73902-64-4

Product Name

N1,3-Dimethylbenzene-1,2-diamine

IUPAC Name

1-N,3-dimethylbenzene-1,2-diamine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3

InChI Key

TUJVROLAHPPIJL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC)N

Canonical SMILES

CC1=C(C(=CC=C1)NC)N

N1,3-Dimethylbenzene-1,2-diamine, also known as N1,N1-dimethyl-1,2-benzenediamine, is an organic compound with the molecular formula C8H12N2. This compound features two amino groups located at the 1 and 2 positions of a benzene ring, each substituted with methyl groups. It is recognized for its role as an intermediate in various chemical syntheses and its potential applications in biochemical contexts .

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to yield simpler amines through catalytic hydrogenation using palladium or platinum catalysts.
  • Substitution: The amino groups can engage in nucleophilic substitution reactions, leading to various substituted derivatives. Reagents such as alkyl halides or acyl chlorides are typically used under basic or acidic conditions.

Major Products

  • Oxidation: Quinones or nitroso compounds.
  • Reduction: Simpler amines or partially reduced intermediates.
  • Substitution: Various substituted benzene derivatives.

N1,3-Dimethylbenzene-1,2-diamine exhibits significant biological activity. It interacts with various enzymes, including monoamine oxidase and cytochrome P450 enzymes. These interactions often involve the oxidation of the amino groups, resulting in reactive intermediates that can influence cellular processes. The compound has been shown to modulate cell signaling pathways by affecting kinase and phosphatase activities and altering gene expression through interactions with transcription factors .

Several methods exist for synthesizing N1,3-Dimethylbenzene-1,2-diamine:

  • Nitration of Benzene: Nitrobenzene is produced from benzene through nitration. This is followed by reduction to form the corresponding amine.
  • Methylation: The amine is subsequently methylated using agents like methyl iodide or dimethyl sulfate under controlled conditions.
  • Alternative Routes: Other synthetic routes may involve variations in starting materials and reaction conditions .

N1,3-Dimethylbenzene-1,2-diamine finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Biochemical Research: Its interactions with enzymes make it useful for studying metabolic pathways and enzyme mechanisms.
  • Material Science: The compound can be utilized in the development of polymeric materials due to its reactivity and structural properties .

Studies on N1,3-Dimethylbenzene-1,2-diamine reveal its potential as a substrate for certain oxidoreductases, influencing redox reactions within cells. Moreover, it has been observed to affect cellular metabolism by modulating metabolic enzyme activities and impacting key metabolite levels. Its ability to cross biological membranes suggests it may have implications for drug development and delivery systems .

N1,3-Dimethylbenzene-1,2-diamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
N1,N3-Dimethylbenzene-1,3-diamine14814-75-60.97
N1,N5-Dimethylbenzene-1,2,4-triamine97902-54-00.90
N4,N5-Dimethylbenzene-1,2,4-triamine97902-55-10.90
N1,N4-Dimethylbenzene-1,2-diamine39513-19-40.89
N1,N6-Dimethylbenzene-1,2-diamine73902-65-50.97

Uniqueness

What sets N1,3-Dimethylbenzene-1,2-diamine apart from these similar compounds is its specific arrangement of methyl and amino groups that influence its reactivity profile and biological interactions. This unique structure allows it to participate effectively in various biochemical processes while serving as a versatile building block in organic synthesis .

XLogP3

1.6

Dates

Modify: 2023-08-16

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